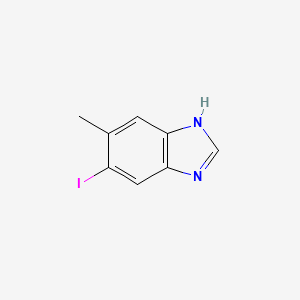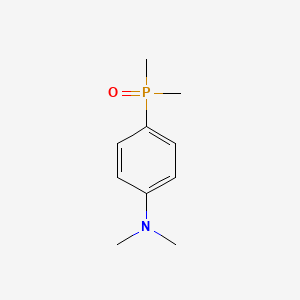
(4-(Dimethylamino)phenyl)dimethylphosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Dimethylamino)phenyl)dimethylphosphine oxide is a chemical compound with the molecular formula C10H16NOP It is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring, and a dimethylphosphine oxide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)phenyl)dimethylphosphine oxide typically involves the reaction of 4-(dimethylamino)phenylmagnesium bromide with dimethylphosphinous chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Dimethylamino)phenyl)dimethylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(4-(Dimethylamino)phenyl)dimethylphosphine oxide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of (4-(Dimethylamino)phenyl)dimethylphosphine oxide involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phosphine oxide group can coordinate with metal ions. These interactions can influence the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(Dimethylamino)phenyl)diphenylphosphine: Similar structure but with diphenyl groups instead of dimethyl groups.
Dimethylphosphine oxide: Lacks the dimethylamino phenyl group.
Diphenylphosphine oxide: Contains diphenyl groups instead of dimethyl groups.
Uniqueness
(4-(Dimethylamino)phenyl)dimethylphosphine oxide is unique due to the presence of both dimethylamino and dimethylphosphine oxide groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis and material science.
Eigenschaften
Molekularformel |
C10H16NOP |
|---|---|
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
4-dimethylphosphoryl-N,N-dimethylaniline |
InChI |
InChI=1S/C10H16NOP/c1-11(2)9-5-7-10(8-6-9)13(3,4)12/h5-8H,1-4H3 |
InChI-Schlüssel |
PVPVJMFDTVUUPG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)P(=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Phenylquinolin-4-yl)carbonyl]piperidin-2-one](/img/structure/B12853919.png)
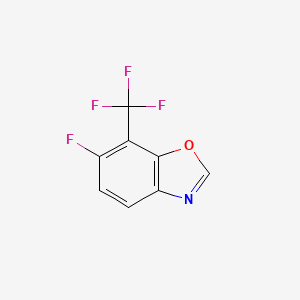
![2-(Difluoromethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12853923.png)

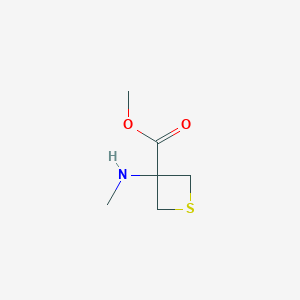

![2-(Bromomethyl)-7-methylbenzo[d]oxazole](/img/structure/B12853946.png)
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12853959.png)
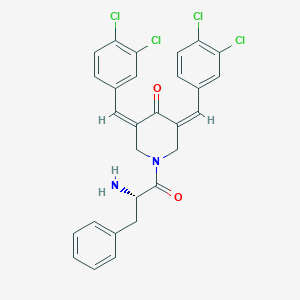
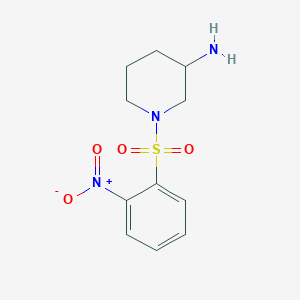
![N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B12853982.png)
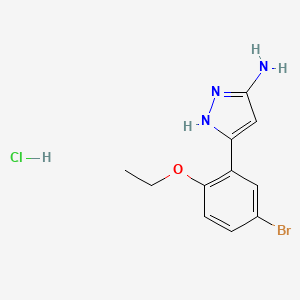
![4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12854000.png)
